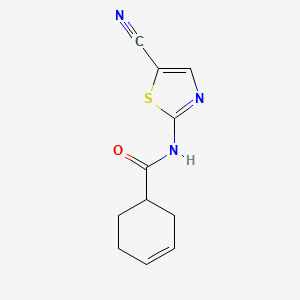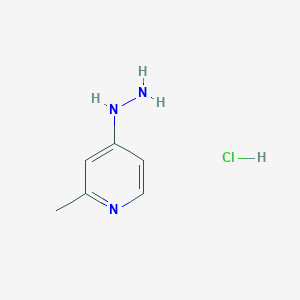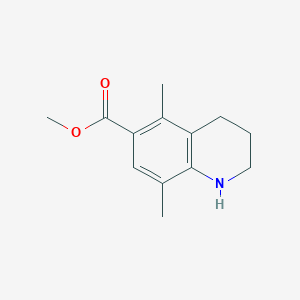![molecular formula C23H15F3N4O4S B2495287 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline CAS No. 1251687-77-0](/img/no-structure.png)
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline involves complex organic reactions, including Knoevenagel condensation and 1,3-dipolar cycloaddition reactions. These processes are used to create a variety of indoline derivatives with potential antihyperglycemic properties and other biological activities. For example, L-Proline-catalyzed synthesis has been utilized to produce novel derivatives through condensation and alkylation reactions under specific conditions (S. Riyaz, A. Naidu, P. Dubey, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by various spectroscopic methods, including NMR, IR, and mass spectrometry, to determine their complex molecular frameworks. The structure and stereochemistry of these compounds can be confirmed through these analytical techniques, providing insights into their molecular configurations and potential reactivity (N. Poomathi, S. Mayakrishnan, D. Muralidharan, P. Perumal, 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline derivatives often include cycloaddition reactions, which are crucial for the synthesis of spiro and fused indoline compounds. These reactions facilitate the creation of novel compounds with significant biological activities. The versatility in chemical reactions allows for the exploration of various substituents, enhancing the compound's potential applications (Jing Sun, Liang Chen, Hui Gong, Chaoguo Yan, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are determined through experimental methods and contribute to the understanding of the compound's behavior in different environments. For instance, the solubility in various solvents can influence its use in pharmaceutical formulations (H. Saraçoǧlu, A. Cukurovalı, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for undergoing various chemical transformations, are crucial for the development of new materials and drugs. The exploration of these properties enables the design of compounds with desired activities and functions. The synthesis and modification of the indoline derivatives showcase their potential for creating compounds with diverse chemical properties and applications (M. Rao, U. S. Kumar, H. Ila, H. Junjappa, 1999).
Scientific Research Applications
Synthesis of Novel Spiroxindole Derivatives
A study demonstrated the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via a 1,3-dipolar cycloaddition (1,3-DC) reaction. These compounds were obtained by reacting isatin or N-substituted isatin with secondary amino acids, leading to potential applications in medicinal chemistry due to the biological relevance of spiroxindole scaffolds (Poomathi et al., 2015).
Development of Antimicrobial Agents
Research into the synthesis of novel indole derivatives, including those involving thiazole and indoline units, has led to the identification of compounds with significant antimicrobial activity. These compounds were tested against various bacterial and fungal species, indicating their potential as lead compounds for developing new antimicrobial agents (El-Sayed et al., 2011).
Exploring Antiproliferative Activity
A series of indoline and thiazolidine-based derivatives were synthesized and evaluated for their antiproliferative activity and ability to modulate p53, a crucial tumor suppressor protein. This study highlighted the potential of these compounds in cancer research, with specific derivatives showing promising results in inhibiting tumor cell growth at nanomolar concentrations (Bertamino et al., 2013).
Advancements in Organic Synthesis Techniques
Research on the synthesis of heterocyclic compounds using 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline or related molecules has contributed to the development of new methods in organic synthesis. For example, efficient synthesis routes for indolocarbazole-acceptor conjugated copolymers were developed, showcasing applications in optoelectronic devices (Tsai et al., 2009).
Contributions to Enantioselective Catalysis
The compound and its derivatives have also been explored in the context of enantioselective catalysis. Studies have shown the successful application of organocatalysis to achieve high enantioselectivity in cycloaddition reactions, producing indoline scaffolds with potential pharmacological properties (Cai & You, 2012).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . These changes can include alterations in cell signaling, gene expression, or enzymatic activity, among others.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects are diverse and depend on the specific target and pathway involved.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline' involves the condensation of 2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxylic acid with indoline-2-one in the presence of a coupling agent and a base. The resulting intermediate is then subjected to a carbonylation reaction using a suitable reagent to obtain the final product.", "Starting Materials": ["2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxylic acid", "indoline-2-one", "coupling agent", "base", "carbonylation reagent"], "Reaction": ["Step 1: Condensation of 2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxylic acid with indoline-2-one in the presence of a coupling agent and a base to obtain the intermediate product.", "Step 2: Carbonylation of the intermediate product using a suitable carbonylation reagent to obtain the final product, 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline."] } | |
CAS RN |
1251687-77-0 |
Product Name |
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline |
Molecular Formula |
C23H15F3N4O4S |
Molecular Weight |
500.45 |
IUPAC Name |
3-(3-methoxyphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O4S/c1-33-16-7-3-6-15(11-16)30-21(31)19-17(8-9-35-19)29(22(30)32)12-18-27-20(28-34-18)13-4-2-5-14(10-13)23(24,25)26/h2-11H,12H2,1H3 |
InChI Key |
NNUPEBBIGNNSIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)


![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)
![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)
![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)